n-(2-Cyano-3-fluorophenyl)acetamide
Description
N-(2-Cyano-3-fluorophenyl)acetamide is a substituted acetamide derivative characterized by a 2-cyano-3-fluorophenyl group attached to an acetamide backbone. The presence of both cyano (-CN) and fluoro (-F) substituents on the phenyl ring confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-(2-cyano-3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVFTRGWSNJEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656196 | |
| Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155146-72-7 | |
| Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-fluorophenyl)acetamide typically involves the reaction of 2-cyano-3-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-cyano-3-fluoroaniline and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: The 2-cyano-3-fluoroaniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and safety. The reaction conditions, such as temperature, pressure, and solvent choice, may be adjusted to suit the industrial requirements.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the acetamide group.
Reduction: Amino derivatives of the original compound.
Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
N-(2-Cyano-3-fluorophenyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to biological molecules. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Fluorinated Acetamides
N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Structure: Features a fluoro-substituted tetrahydrocarbazole moiety linked to the acetamide group via a carbonyl-phenyl bridge. Synthesis: Prepared via multi-step protocols involving Suzuki coupling, hydrogenation, and acetylation (similar to methods in ) .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Structure: Combines a chloro-fluoro-phenyl group with a naphthalene substituent. Key Differences: The naphthalene ring increases hydrophobicity, while the chloro-fluoro substitution pattern alters electronic properties compared to the cyano-fluoro group. The dihedral angle between aromatic planes (60.5°) suggests reduced planarity, impacting crystallinity .
Heterocyclic and Functionalized Analogues
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Structure: Incorporates a benzothiazole ring with a trifluoromethyl (-CF₃) group. The benzothiazole moiety may enhance binding to enzymatic targets like kinases .
N-Acetyl Norfentanyl (C16H22N2O2) Structure: A complex acetamide with a piperidinyl-phenyl-propanamide backbone. Key Differences: The larger molecular weight (274.4 vs. 221.23 for the target compound) and tertiary amide structure influence pharmacokinetics, such as blood-brain barrier penetration .
Aminoethyl-Linked Derivatives
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide Structure: Shares the 2-cyano-3-fluorophenyl group but includes an ethylamino spacer. Properties: Molecular weight = 221.23 g/mol, purity = 98%. The ethyl linker may improve solubility and flexibility for receptor interactions .
Comparative Data Table
Biological Activity
N-(2-Cyano-3-fluorophenyl)acetamide is an organic compound with significant biological activity, attributed to its unique structural features, including a cyano group and a fluorinated phenyl moiety. This article explores the biological interactions, potential therapeutic applications, and relevant research findings related to this compound.
Chemical Structure and Properties
- Molecular Formula : C9H8FNO
- Molecular Weight : Approximately 178.17 g/mol
- Key Functional Groups : Cyano group (-C≡N) and fluorine atom on the aromatic ring.
The presence of these groups enhances the compound's reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its potential roles include:
- Enzyme Interactions : The compound may act as a ligand for various biological receptors, influencing metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest it could have antibacterial effects against certain pathogens.
Interaction Studies
This compound has been investigated for its interactions with different enzymes and receptors. The following table summarizes some of the key findings from recent studies:
These studies highlight the compound's potential as a therapeutic agent against bacterial infections and biofilm-related issues.
Case Studies
-
Antibacterial Activity Against MRSA :
- A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of biofilm formation, suggesting its potential use in treating resistant bacterial infections.
-
Antifungal Properties :
- Another investigation focused on the antifungal activity of this compound against Candida species. The results showed promising activity levels comparable to established antifungal agents, indicating its potential in addressing fungal infections.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Traits |
|---|---|---|
| 2-Cyano-N-(4-fluorophenyl)acetamide | Para fluorine substitution | Potentially different biological activity profile |
| 2-Cyanoacetamide | Lacks fluorine atom | Simpler structure with less reactivity |
| N-(3-Fluorophenyl)-2-cyanoacetamide | Lacks acetamido functionality | Distinct reactivity patterns |
This comparative analysis emphasizes how minor structural changes can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
